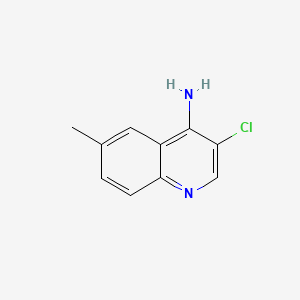

3-Chloro-6-methylquinolin-4-amine

Description

3-Chloro-6-methylquinolin-4-amine is a quinoline derivative featuring a chloro substituent at position 3 and a methyl group at position 6 on the quinoline core. The chloro and methyl substituents likely influence electronic and steric properties, modulating interactions with biological targets.

Properties

CAS No. |

1208738-48-0 |

|---|---|

Molecular Formula |

C10H9ClN2 |

Molecular Weight |

192.646 |

IUPAC Name |

3-chloro-6-methylquinolin-4-amine |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3,(H2,12,13) |

InChI Key |

NTVFXLCMYFHUJF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=CN=C2C=C1)Cl)N |

Synonyms |

4-Amino-3-chloro-6-methylquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-6-methylquinolin-4-amine with structurally related quinoline and quinazoline derivatives, emphasizing substituent patterns, synthesis methods, yields, and pharmacological activities:

Key Structural and Functional Differences

Substituent Effects on Reactivity: Halogen Position: Chloro at C3 (target compound) vs. C6 (6-bromo analog) alters electronic distribution. Bromine’s larger size may hinder nucleophilic substitution compared to chlorine . Methyl vs. Trifluoromethyl: The methyl group in the target compound provides steric bulk without significant electronic effects, whereas trifluoromethyl in N-(3-chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine enhances electron-withdrawing properties and metabolic stability .

Synthetic Efficiency :

- The 6-bromo derivative achieves 83% yield via a one-step protocol, suggesting high efficiency for library synthesis . In contrast, the target compound’s synthesis route remains undefined, though analogous methods likely apply.

Pharmacological Potential: N-(3-Chloro-4-fluorophenyl)-7-methoxyquinolin-4-amine exhibits antibacterial activity, attributed to its methoxy and halogenated aniline groups . The target compound’s chloro and methyl substituents may similarly modulate target binding but require empirical validation.

Structural Insights from Crystallography

Crystallographic tools like SHELXL and ORTEP-3 (used in and ) enable precise determination of quinoline derivatives’ conformations. For example, the 6-bromo compound’s planar quinoline core facilitates π-π stacking in protein binding pockets, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-6-methylquinolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) or multi-step functionalization of a quinoline core. For example, starting from 4,7-dichloroquinoline, the amino group can be introduced via ammonia/amine substitution under reflux in polar solvents (e.g., ethanol/methanol) . Temperature control (80–100°C) and catalyst selection (e.g., CuI for Ullmann-type couplings) critically impact yield. Purification often employs column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR : Analyze and spectra for aromatic proton environments (δ 6.5–8.5 ppm) and methyl/amine group signals.

- IR : Confirm NH stretches (~3300–3500 cm) and C-Cl vibrations (~700 cm) .

- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) via C, H, N, Cl content .

Q. How can researchers optimize solvent and catalyst selection for improved synthesis scalability?

- Methodological Answer : Screen solvents (e.g., DMF for high-temperature reactions, THF for low polarity) and catalysts (e.g., Pd/C for hydrogenation, KCO for base-mediated reactions). Use Design of Experiments (DoE) to balance reaction time, cost, and environmental impact .

Advanced Research Questions

Q. How do crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 refines bond lengths/angles, especially for the chloro-methyl substitution pattern. For disordered structures (e.g., solvates), use SQUEEZE in PLATON to model electron density .

Q. What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy)?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., HepG2 for cytotoxicity, E. coli for antimicrobial tests) and controls.

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH) on target binding .

- Data Reproducibility : Validate protocols via inter-laboratory studies and report IC/MIC values with confidence intervals .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electrophilic centers. Compare activation energies for Cl substitution at positions 3 vs. 6 to prioritize synthetic pathways .

Q. What experimental approaches resolve discrepancies between theoretical and observed spectral data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.